
(4-Chloro-2-isobutoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-isobutoxyphenyl)methanol is an organic compound with the molecular formula C11H15ClO2 and a molecular weight of 214.69 g/mol It is characterized by the presence of a chloro group, an isobutoxy group, and a methanol group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-isobutoxyphenyl)methanol can be achieved through several methods. One common approach involves the reaction of 4-chlorophenol with isobutyl bromide in the presence of a base to form 4-chloro-2-isobutoxyphenol. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to purify the final product .
化学反应分析
Types of Reactions
(4-Chloro-2-isobutoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-chloro-2-isobutoxybenzaldehyde, while reduction can produce various alcohol derivatives .
科学研究应用
(4-Chloro-2-isobutoxyphenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of (4-Chloro-2-isobutoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that exert biological effects. These interactions can influence cellular processes and biochemical pathways, contributing to the compound’s overall activity .
相似化合物的比较
Similar Compounds
- (4-Chloro-2-isobutoxyphenyl)(cyclohexyl)methanol
- (4-Chloro-2-isobutoxyphenyl)(phenyl)methanol
- (4-Chloro-2-propoxyphenyl)methanol
Uniqueness
(4-Chloro-2-isobutoxyphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
属性
分子式 |
C11H15ClO2 |
|---|---|
分子量 |
214.69 g/mol |
IUPAC 名称 |
[4-chloro-2-(2-methylpropoxy)phenyl]methanol |
InChI |
InChI=1S/C11H15ClO2/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-5,8,13H,6-7H2,1-2H3 |
InChI 键 |
JIQFPXXONJVAKZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=CC(=C1)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


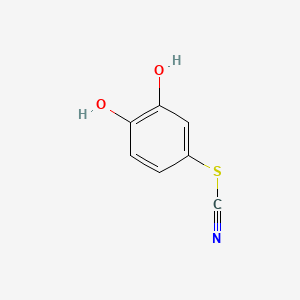
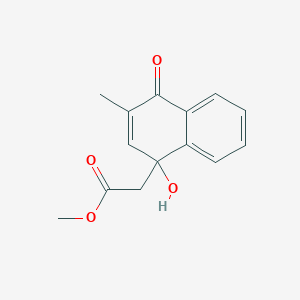
![[2-(Carboxymethoxy)phenyl]acetic acid](/img/structure/B13993093.png)
![4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine](/img/structure/B13993097.png)
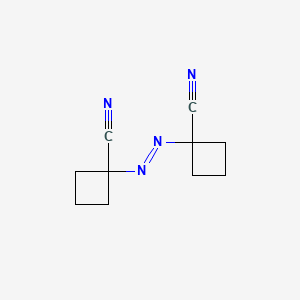


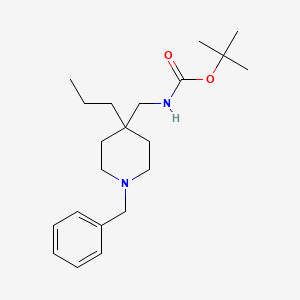
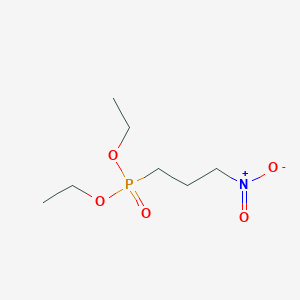
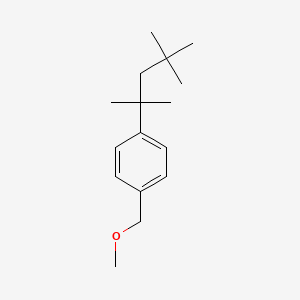
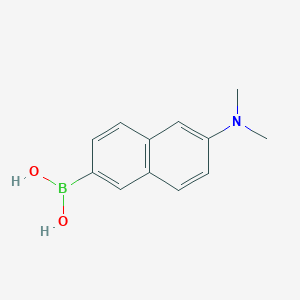

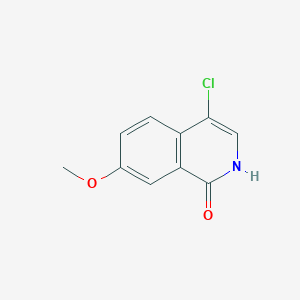
![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)
